molecular formula C15H20N2O4 B14413053 Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate CAS No. 85858-96-4

Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate

Cat. No.: B14413053
CAS No.: 85858-96-4
M. Wt: 292.33 g/mol
InChI Key: XWYHSKXLXUSUSJ-UHFFFAOYSA-N
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Description

Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate is a chemical compound known for its unique structure and potential applications in various fields. It consists of an ethyl ester group attached to a piperazine ring, which is further substituted with a hydroxybenzoyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate typically involves the reaction of 4-hydroxybenzoyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 4-hydroxybenzoyl chloride with piperazine: This step forms the intermediate 4-(4-hydroxybenzoyl)piperazine.

    Esterification with ethyl acetate: The intermediate is then reacted with ethyl acetate in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-oxobenzoyl)piperazin-1-yl]acetate.

    Reduction: Formation of ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]ethanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate can be compared with other similar compounds such as:

    Ethyl [4-(4-methoxybenzoyl)piperazin-1-yl]acetate: Similar structure but with a methoxy group instead of a hydroxy group.

    Ethyl [4-(4-chlorobenzoyl)piperazin-1-yl]acetate: Contains a chlorine atom instead of a hydroxy group.

    Ethyl [4-(4-nitrobenzoyl)piperazin-1-yl]acetate: Contains a nitro group instead of a hydroxy group.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity.

Properties

CAS No.

85858-96-4

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetate

InChI

InChI=1S/C15H20N2O4/c1-2-21-14(19)11-16-7-9-17(10-8-16)15(20)12-3-5-13(18)6-4-12/h3-6,18H,2,7-11H2,1H3

InChI Key

XWYHSKXLXUSUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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